2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate
Description
Morpholine’s Pharmacophoric Role
The morpholine ring contributes critically to the compound’s physicochemical and pharmacological properties:
- Solubility Modulation : The oxygen and nitrogen atoms in morpholine enhance aqueous solubility compared to purely aromatic systems, facilitating bioavailability.
- Target Interactions : Morpholine’s oxygen can act as a hydrogen-bond acceptor, while its nitrogen (with a pKa ~7.1) may protonate under physiological conditions, enabling ionic interactions with acidic residues in enzyme active sites. For example, in PI3K inhibitors, morpholine oxygen forms hydrogen bonds with valine residues, stabilizing target binding.
- Metabolic Stability : Morpholine rings are resistant to oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo.
Azatricyclo Framework’s Biological Relevance
The azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core provides:
- Conformational Rigidity : The fused ring system restricts rotational freedom, pre-organizing the molecule for optimal interactions with planar binding pockets, such as those in kinases or G protein-coupled receptors.
- Electron-Deficient Regions : The dioxo groups and aromatic rings create electron-deficient surfaces capable of π-π stacking with aromatic residues (e.g., tryptophan) in target proteins.
- Nitrogen Functionality : The bridgehead nitrogen may participate in salt bridge formation or serve as a hydrogen-bond donor, depending on protonation state.
Synergistic Effects of the 2-Methylpropanoate Ester
The 2-methylpropanoate (isobutyrate) ester serves dual roles:
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(2)22(27)29-13-10-24-20(25)16-5-3-4-15-18(23-8-11-28-12-9-23)7-6-17(19(15)16)21(24)26/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHWBLBSYEITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate” typically involves multi-step organic reactions. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Esterification to attach the 2-methylpropanoate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the tricyclic core.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits pharmacological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-chlorobenzoate (CAS 361159-10-6)
Key Differences :
- Ester Group: The target compound’s 2-methylpropanoate ester is replaced with a 2-chlorobenzoate group.
- Molecular Formula : C₂₅H₂₁ClN₂O₅ (vs. inferred C₂₅H₂₅N₂O₅ for the target compound) .
- The aromatic benzoate may also reduce solubility in polar solvents compared to the aliphatic 2-methylpropanoate.
Table 1: Structural Comparison of Tricyclic Derivatives
Diazaspiro Derivatives (Compounds 13 and 14, )
Key Differences :
- Core Structure : 1,3-Diazaspiro[4.5]decane-2,4-dione (spiro system) vs. azatricyclo tricyclic framework.
- Substituents : Piperazine derivatives (e.g., 4-phenylpiperazin-1-yl) replace the morpholine group.
- Bioactivity : Diazaspiro compounds are pharmacologically active, with reported interactions in CNS pathways due to piperazine’s affinity for neurotransmitter receptors .
Implications :
- The spiro system may confer conformational flexibility, contrasting with the rigid tricyclic core of the target compound.
- Piperazine substituents could enhance water solubility compared to morpholine.
Tetracyclic Dithia-Aza Compounds ()
Example : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi).
Key Differences :
Implications :
- Sulfur atoms may increase metabolic stability but reduce bioavailability due to higher lipophilicity.
Piperazine-Containing Spiro Compounds ()
Example : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Key Differences :
- Substituents : A 3-chlorophenyl-piperazine chain introduces halogenated aromaticity and extended alkyl linkers.
Research Findings and Implications
- Synthesis : Analogous compounds (e.g., ) are synthesized via esterification of the tricyclic core, with purification by recrystallization (e.g., dimethylformamide in ) .
- Crystallography : The SHELX system () is widely used for structural determination of such complex heterocycles, enabling precise analysis of ring puckering (see Cremer-Pople parameters in ) .
- Structure-Activity Relationships (SAR): Morpholine and piperazine groups enhance solubility and receptor binding. Aliphatic esters (e.g., 2-methylpropanoate) improve metabolic stability compared to aromatic esters (e.g., 2-chlorobenzoate) .
Biological Activity
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylpropanoate is a complex organic molecule notable for its intricate structure and potential biological applications. This compound is part of a larger class of isoquinolones and derivatives known for their diverse pharmacological properties.
Molecular Structure
The unique structural characteristics of the compound include:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Tricyclic Core : A fused ring system that contributes to the compound's rigidity and potential interactions with biological targets.
- Functional Groups : The presence of dioxo and ester functionalities enhances its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity. Key steps include:
- Formation of the Tricyclic Core : Achieved through cyclization reactions involving substituted benzene derivatives.
- Introduction of the Morpholine Ring : Accomplished via nucleophilic substitution reactions.
- Esterification : The final step involves reacting the tricyclic core with 2-methylpropanoic acid.
Biological Activity
Preliminary studies indicate that similar compounds exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with morpholine rings often show activity against bacteria and fungi.
- Antitumor Activity : Many isoquinolone derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.
The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme or modulate signaling pathways in cells.
Research Findings
Recent studies have focused on the biological implications of similar compounds:
- Case Study 1 : A related morpholine-containing compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
- Case Study 2 : Research indicated that morpholine derivatives could inhibit specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Morpholine, dioxo | Antimicrobial |
| Compound B | Isoquinolone core | Antitumor |
| Compound C | Tricyclic structure | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
